DiOC16(3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

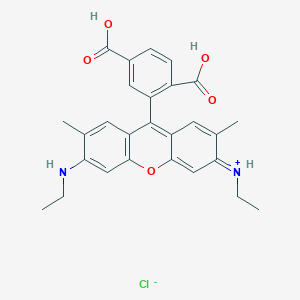

DiOC16(3), also known as 3,3’-Dihexadecyloxacarbocyanine, is a green fluorescent lipophilic cyanine dye with two C16 hydrocarbon chains . It is primarily used for optical recordings of membrane voltage and studies of membrane fluidity . The dye can be used to stain cytoplasmic membranes .

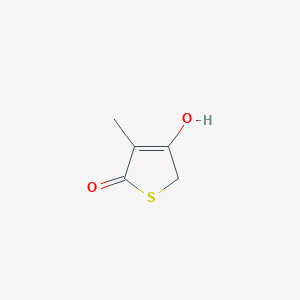

Molecular Structure Analysis

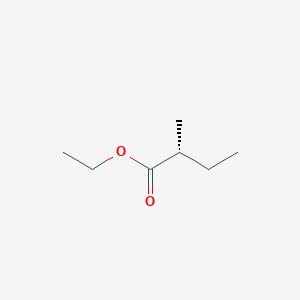

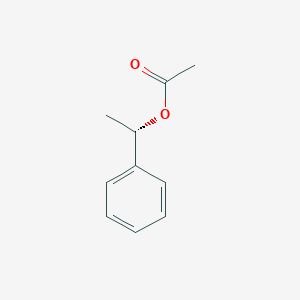

The molecular weight of DiOC16(3) is 825.60 . Its molecular formula is C49H77ClN2O6 . The SMILES representation of its structure isO=Cl(=O)([O-])=O.CCCCCCCCCCCCCCCC[N+]1=C(OC2=C1C=CC=C2)/C=C/C=C3N(CCCCCCCCCCCCCCCC)C4=C(C=CC=C4)O/3 . Physical and Chemical Properties Analysis

DiOC16(3) is an orange solid that is soluble in DMF or DMSO at >5 mg/mL . It can be optimally excited by the 488 nm argon laser line with green fluorescence emission (ex/em = 484/501 nm) . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Endocytic Sorting of Lipids

- Research by Mukherjee, Soe, and Maxfield (1999) explores the trafficking of lipid-mimetic dialkylindocarbocyanine (DiI) derivatives, including DiOC16(3), in CHO cells. They found that DiOC16(3), with its long 16-carbon saturated tails, is delivered to late endosomes, suggesting its role in sorting membrane components based on association with domains of varying characteristics. This insight is crucial for understanding lipid trafficking and membrane dynamics (Mukherjee, Soe, & Maxfield, 1999).

Orientation in Lipid Multilayers

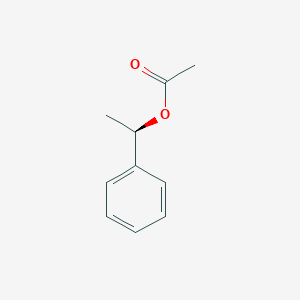

- A study by Lopes and Castanho (2004) used UV-Vis linear dichroism to examine the orientation of DiOC16(3) in supported multilayers of various lipids. The findings indicate that the aliphatic chain length of carbocyanines, like DiOC16(3), has little influence on their structural organization in lipidic bilayers. This research contributes to understanding how carbocyanines interact with and orient within lipid layers (Lopes & Castanho, 2004).

Peptide Amphiphile Micelles in Vaccination

- Trent et al. (2015) conducted a study on peptide amphiphiles with a group A streptococcus B cell antigen and a dialkyl hydrophobic moiety (diC16). They found that these J8-diC16 micelles induced a strong IgG1 antibody response in mice. This showcases the potential of DiOC16(3) in vaccine development, particularly for its use in self-adjuvanting micelles that enhance immune response (Trent et al., 2015).

Mécanisme D'action

Safety and Hazards

DiOC16(3) is potentially harmful. Prolonged or repeated exposure should be avoided. If eye or skin contact occurs, wash affected areas with plenty of water for 15 minutes and seek medical advice. In case of inhaling or swallowing, move individual to fresh air and seek medical advice immediately .

Relevant Papers One relevant paper discusses the influence of aliphatic chain length on carbocyanines’ orientation in supported lipid multilayers . The paper found that orientational probability density functions were similar for the two carbocyanines in both lipids . This could provide valuable insights for future research involving DiOC16(3).

Propriétés

Numéro CAS |

161433-32-1 |

|---|---|

Formule moléculaire |

C49H77ClN2O6 |

Poids moléculaire |

825.61 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.